(2-((Dimethylamino)methyl)-5-Fluorphenyl)boronsäure

Übersicht

Beschreibung

“(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid” is a type of boronic acid derivative . Boronic acids and their derivatives are of paramount importance to all facets of chemical science .

Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives is unique and versatile . They play an exquisite role in synthetic chemistry .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. They are used in Suzuki–Miyaura cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical and Chemical Properties Analysis

Boronic acids and their derivatives have unique physical and chemical properties . They are generally stable, readily prepared, and environmentally benign .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Arzneimittelsynthese und -entwicklung

(2-((Dimethylamino)methyl)-5-Fluorphenyl)boronsäure: ist eine wertvolle Verbindung in der medizinischen Chemie, insbesondere bei der Synthese von Pharmazeutika. Sie dient als Reagenz in der Suzuki-Miyaura-Kreuzkupplung, einem wichtigen Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Diese Reaktion ist entscheidend für die Bildung komplexer organischer Moleküle, die zur Entwicklung neuer Medikamente führen können.

Organische Synthese: Baustein für komplexe Moleküle

In der organischen Synthese dient diese Verbindung als wichtiges Zwischenprodukt für die Herstellung einer Vielzahl organischer Verbindungen. Ihre einzigartige Struktur macht sie zu einem vielseitigen Bestandteil für die Synthese komplexer Moleküle, wodurch die chemische Forschung und die Materialentwicklung vorangetrieben werden .

Entwicklung von Agrochemikalien: Synthese neuer Agrochemikalien

Die Verbindung findet auch in der Agrochemie Anwendung. Sie wird bei der Synthese neuer Agrochemikalien verwendet und trägt zur Entwicklung von Produkten bei, die die landwirtschaftliche Produktivität steigern und Kulturen vor Schädlingen und Krankheiten schützen können .

Biologische Anwendungen: Antikrebs- und Antibakterielle Aktivitäten

Boronsäuren, darunter This compound, haben ein Potenzial in biologischen Anwendungen gezeigt. Sie zeigen Aktivitäten wie Antikrebs- und Antibakterielle Eigenschaften, die für die Entwicklung neuer Therapien von Bedeutung sind .

Chemische Biologie: Sensoren und Verabreichungssysteme

Diese Verbindung hat auch potenzielle Anwendungen in der chemischen Biologie, insbesondere als Bestandteil von Sensoren und Verabreichungssystemen. Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, kann genutzt werden, um gezielte Medikamentenverabreichungsmechanismen und diagnostische Werkzeuge zu entwickeln .

Umweltsicherheit: Anwendungen der Grünen Chemie

This compound: gilt aufgrund ihres umweltfreundlichen Sicherheitsprofils als „grüne“ Verbindung. Sie wird in Reaktionen verwendet, die Teil von Initiativen der Grünen Chemie sind, mit dem Ziel, die Verwendung und Erzeugung gefährlicher Stoffe zu reduzieren oder zu eliminieren .

Safety and Hazards

Zukünftige Richtungen

The future of boronic acids and their derivatives is promising. The development of new synthesis methods and applications in various fields is ongoing . The discovery of a protease inhibitor underscores the usefulness of the approach . The use of boronic acids in approved drugs, e.g., vaborbactam or bortezomib, is increasing .

Wirkmechanismus

Target of Action

The primary target of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway that allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

Boronic acids and their esters, including (2-((dimethylamino)methyl)-5-fluorophenyl)boronic acid, are known to be only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of boronic pinacol esters, which includes (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Biochemische Analyse

Biochemical Properties

(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of the enzyme. The boronic acid group forms reversible covalent bonds with the serine or threonine residues in the active site, thereby inhibiting the enzyme’s activity. Additionally, (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can interact with proteins that contain diol groups, forming stable complexes that can be utilized in various biochemical assays .

Cellular Effects

The effects of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of kinases by (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can lead to altered phosphorylation states of proteins, thereby affecting downstream signaling events. Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. In terms of cellular metabolism, (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can impact metabolic pathways by inhibiting enzymes involved in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid involves its ability to form covalent bonds with specific biomolecules. The boronic acid group in this compound can interact with hydroxyl groups on serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the potential regulation of enzyme activity. Additionally, (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can bind to diol-containing proteins, forming stable complexes that can be used in biochemical assays. The dimethylamino group and fluorophenyl group contribute to the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid derivatives. Long-term studies have shown that (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can have sustained effects on cellular function, particularly in terms of enzyme inhibition and protein interactions. The degradation products may have different biochemical properties, which should be considered in experimental designs .

Dosage Effects in Animal Models

The effects of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without inducing adverse effects. It is important to carefully titrate the dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

(2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in metabolic flux, leading to changes in metabolite levels and overall metabolic activity. Additionally, (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can interact with cofactors such as NAD+ and FAD, influencing redox reactions and energy metabolism. The metabolic pathways affected by this compound are diverse and depend on the specific enzymes and cofactors it interacts with .

Transport and Distribution

The transport and distribution of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the localization and activity of (2-((Dimethylamino)methyl)-5-fluorophenyl)boronic acid. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms of action .

Eigenschaften

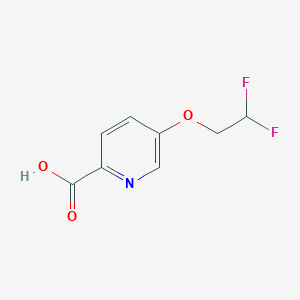

IUPAC Name |

[2-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQHDVIHVSXLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

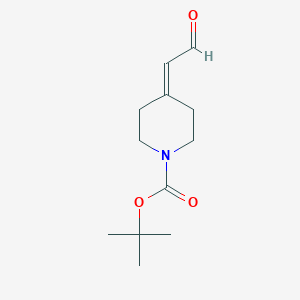

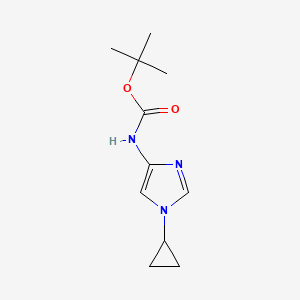

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)

![2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol](/img/structure/B1398902.png)

![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)